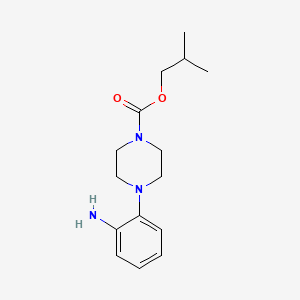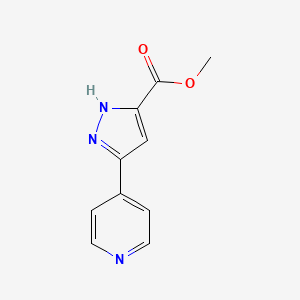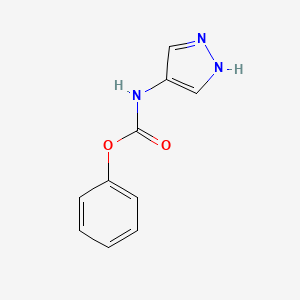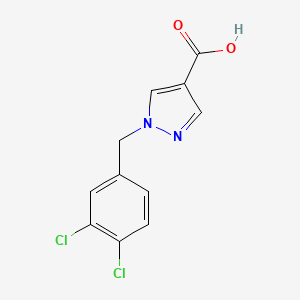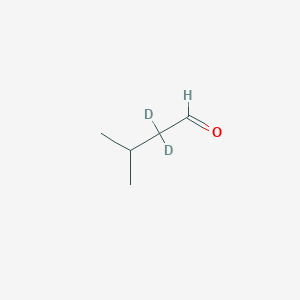
3-Methylbutyraldehyde-2,2-D2
描述
3-Methylbutyraldehyde-2,2-D2, also known as Isovaleraldehyde or 3-Methylbutanal, is a deuterated aldehyde . Its hydrogen atoms have been replaced with deuterium atoms . Deuterium is a stable isotope of hydrogen and is often used in the synthesis of deuterated compounds for various analytical and research purposes .
Molecular Structure Analysis
The molecular structure of 3-Methylbutyraldehyde-2,2-D2 is represented by the formula (CH3)2CHCD2CHO . The molecular weight is 88.15 . The exact molecular structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .
Physical And Chemical Properties Analysis
3-Methylbutyraldehyde-2,2-D2 is a flammable liquid . It should be stored at room temperature and is stable if stored under recommended conditions .
科学研究应用
Computational Study of Thermal Decomposition
A computational study at the MP2/6-31G(d) level was conducted on the thermal decomposition retro-ene reaction of 2-methylbutyraldehyde. This study, which took place at temperatures ranging from 1110 to 1190 K and a pressure of 1.5 atm, used Transition State Theory to calculate theoretical rate constants, providing insights into the reaction mechanism and kinetics of similar aldehydes (Ruiz et al., 2016).
Catalytic Asymmetric Povarov Reaction
3-Methyl-2-vinylindoles were used in the catalytic asymmetric Povarov reactions, a three-component reaction involving aldehydes and anilines. This provided a method to synthesize chiral indole-derived tetrahydroquinolines with high yield and enantioselectivity, illustrating the utility of similar compounds in organic synthesis (Dai et al., 2016).
Study of Thermochemistry of Compounds
A detailed study was conducted on the thermochemistry of compounds involved in the reactions of similar aldehydes, highlighting the importance of understanding the thermodynamic properties for chemical reactions and synthesis (Ruiz et al., 2016).
Synthesis from Formaldehyde and Isobutyraldehyde
A study on the synthesis of methyl 2,2-dimethyl-3-hydroxypropionate from formaldehyde and isobutyraldehyde through aldol condensation, oxidation, and esterification has been conducted, indicating the potential of similar aldehydes in synthesizing complex organic compounds (Deng, 2003).
Enantioselective Synthesis of Propargylic Amines
A study on the CuBr-catalyzed three-component coupling for the synthesis of chiral propargylamines, involving similar aldehydes, demonstrated a method for achieving high enantiomeric excess and yields in organic synthesis (Fan & Ma, 2013).
Flavor Compound Binding to Myosin
Research on the binding of 3-methylbutyraldehyde to myosin explored how aldehydes interact with proteins, providing insights into the chemistry of flavors and aromas in food science (He et al., 2021).
Biocompatibility in Neural Protection
A study on the derivatives of 3-hydroxybutyric acid, which are structurally related to 3-methylbutyraldehyde, showed potential as neural protective agents, illustrating the biomedical applications of similar compounds (Xiao, Zhao, & Chen, 2007).
Role in Cheese Flavor
Research on 3-methylbutanal, a compound similar to 3-methylbutyraldehyde, highlighted its role in cheese flavor, demonstrating the importance of such compounds in food chemistry and sensory analysis (Afzal et al., 2017).
安全和危害
属性
IUPAC Name |
2,2-dideuterio-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRJJRRZDOVPD-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657461 | |
| Record name | 3-Methyl(2,2-~2~H_2_)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutyraldehyde-2,2-D2 | |
CAS RN |
352431-47-1 | |
| Record name | 3-Methyl(2,2-~2~H_2_)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)
![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)
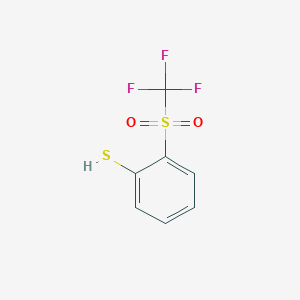
amine](/img/structure/B1418591.png)
![[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1418592.png)
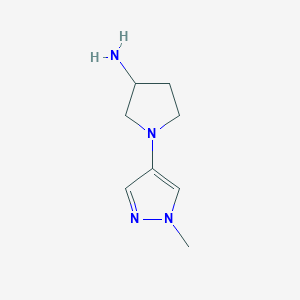
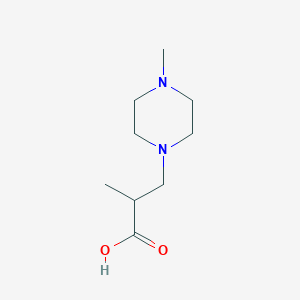
![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)
![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)
![methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B1418603.png)
